N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

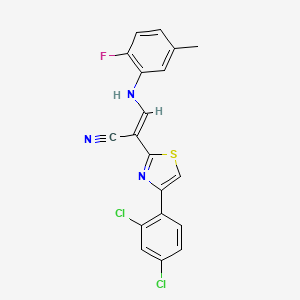

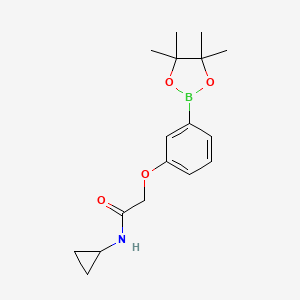

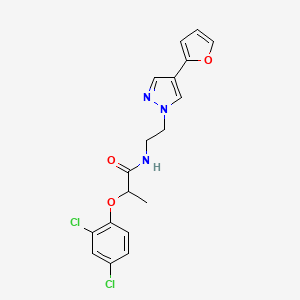

“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide” is a chemical compound . Its molecular formula is C12H13FN2OS, with an average mass of 252.308 Da and a monoisotopic mass of 252.073257 Da .

Molecular Structure Analysis

The molecular structure of “N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide” consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Anticancer Applications

- Benzothiazole (BT) derivatives, including structures similar to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide, have shown promising results as anticancer agents. New BT acylhydrazones were synthesized and demonstrated probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. The study indicated that specific substitutions on the BT scaffold significantly modulate antitumor properties, highlighting the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018).

Antimicrobial and Antifungal Activity

- Substituted 6-fluorobenzo[d]thiazole amides, structurally related to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited comparable or slightly better activity than medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B, suggesting their potential as antimicrobial and antifungal agents (Pejchal et al., 2015).

Neuroprotective and Anticonvulsant Effects

- A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their neuroprotective and anticonvulsant effects. One particular derivative demonstrated significant efficacy as an anticonvulsant in model systems and also showed promising neuroprotective effects. This suggests that compounds structurally similar to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide could serve as leads in the search for new therapeutic agents in neurology (Hassan et al., 2012).

Sensing Applications

- Benzothiazole compounds have been utilized in the development of fluorescent probes for sensing pH and metal cations, showcasing their versatility beyond pharmacological applications. The fluorescence properties of these compounds, including their sensitivity to pH changes and selectivity towards certain metal cations, underline their potential in chemical sensing and environmental monitoring (Tanaka et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways .

Pharmacokinetics

The compound’s high oxidative stability suggests it may have good metabolic stability .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting the growth of certain types of cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s oxidative stability suggests it may be stable in oxidative environments . .

Propiedades

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2OS/c1-3-5-9-12(18)16-14-17(4-2)13-10(15)7-6-8-11(13)19-14/h6-8H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKLEZJEOYFBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2427405.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-benzotriazole](/img/structure/B2427406.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2427408.png)

![Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate](/img/structure/B2427409.png)

![3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2427414.png)

![1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2427418.png)